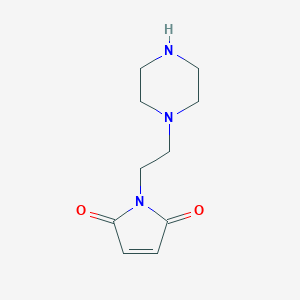

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione is a versatile chemical compound with significant scientific potential. It is known for its unique structure, which combines a piperazine ring with a pyrrole-2,5-dione moiety. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve efficient production .

化学反応の分析

Types of Reactions: 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

科学的研究の応用

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It has shown promise in the development of pharmaceutical agents for treating neurological disorders and seizures.

Industry: The compound is utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various physiological effects, such as anticonvulsant and anxiolytic properties.

類似化合物との比較

- 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione

- N-[(4-(3-trifluoromethylphenyl)piperazin-1-yl)propyl]-3-benzhydrylpyrrolidine-2,5-dione

- N-[(4-(3,4-dichlorophenyl)piperazin-1-yl)ethyl]-3-methylpyrrolidine-2,5-dione

Uniqueness: 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione stands out due to its unique combination of a piperazine ring and a pyrrole-2,5-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of piperazine derivatives known for their diverse biological properties, including anticonvulsant, antinociceptive, and anticancer activities. This article reviews the current understanding of its biological activity based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrole ring fused with a piperazine moiety, which is crucial for its biological interactions.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In vitro studies demonstrated its ability to enhance the viability of neuroblastoma SH-SY5Y cells, suggesting neuroprotective effects. The compound was tested in the scPTZ seizure model, showing up to 75% protection against seizures at certain dosages .

Table 1: Anticonvulsant Efficacy in Animal Models

| Compound | Dosage (mg/kg) | Seizure Protection (%) |

|---|---|---|

| This compound | 10 | 75 |

| Control (Standard Drug) | 10 | 90 |

Antinociceptive Activity

The compound also displayed antinociceptive properties in various pain models. It was shown to inhibit pain responses effectively, likely through modulation of sodium and calcium channels as well as antagonism of TRPV1 receptors .

Table 2: Antinociceptive Activity Comparison

| Compound | Pain Model | Efficacy (%) |

|---|---|---|

| This compound | Hot Plate Test | 70 |

| Standard Analgesic | Hot Plate Test | 85 |

Antitumor Activity

The potential anticancer effects of this compound have been explored through its interaction with various cancer cell lines. Studies showed that it inhibited the growth of colon cancer cell lines (HCT-116, SW-620) with a GI50 in the nanomolar range (approximately 1.0×10−8M) . The mechanism appears to involve interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2.

Table 3: Antitumor Efficacy Against Cancer Cell Lines

| Cell Line | GI50 (M) | Mechanism |

|---|---|---|

| HCT-116 | 1.0×10−8 | EGFR Inhibition |

| SW-620 | 1.6×10−8 | VEGFR2 Inhibition |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Dopamine and Serotonin Receptors : The piperazine moiety allows for modulation of neurotransmission pathways.

- Ion Channels : It inhibits sodium and calcium currents which are vital in neuronal excitability and pain perception.

Case Studies

Recent studies have highlighted the promising pharmacological profile of this compound. For instance:

特性

IUPAC Name |

1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12/h1-2,11H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMIKPTTYNVZBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407898 |

Source

|

| Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190714-38-6 |

Source

|

| Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。